molecular formula C8H15Cl2N3S B1404914 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 1448134-24-4

1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1404914
CAS RN: 1448134-24-4
M. Wt: 256.2 g/mol
InChI Key: PZHGNMFSSMHARP-UHFFFAOYSA-N
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Description

“1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1448134-24-4 . It has a molecular weight of 256.2 .


Molecular Structure Analysis

The IUPAC Name of the compound is "1-(thiazol-2-yl)piperidin-4-amine dihydrochloride" . The InChI Code is "1S/C8H13N3S.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H" .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 256.2 . The InChI key is "PZHGNMFSSMHARP-UHFFFAOYSA-N" .

Scientific Research Applications

  • Domino Reactions for Compound Synthesis

    Domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes in the presence of different organic amines, including piperidine, have been studied. Piperidine yields dihydrothiazole derivatives through a domino ring-opening/recyclization reaction of 1,3-thiazolidinedione. This method offers a pathway to synthesize dihydrothiophenes or spirocyclic compounds efficiently (Sun et al., 2009).

  • Crystal Structure Analysis

    The crystal structure of compounds closely related to 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride, like N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showcasing its potential for detailed structural analysis and application in various chemical studies (Yıldırım et al., 2006).

  • Antimicrobial and Antifungal Agents

    Various derivatives of 1,3-thiazole, which include piperidine as a functional group, have been synthesized and tested. These compounds have shown significant antimicrobial and antifungal activities, indicating their potential as pharmaceutical agents. Specific derivatives have exhibited excellent antifungal and antibacterial activities, highlighting the therapeutic potential of these compounds in treating infections (Narayana et al., 2007).

  • Utility in Synthesizing Complex Molecules

    Efficient methods have been developed to synthesize complex molecules like lubeluzole, involving key steps with compounds structurally similar to this compound. This indicates the compound's utility in synthesizing neuroprotective agents and its potential application in medicinal chemistry (Bruno et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, it’s important to note that the compound is still under research and its potential applications are yet to be fully explored. The compound could be of interest in various fields of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHGNMFSSMHARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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